Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl-
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Overview
Description
Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- is a chemical compound belonging to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a phenyl group and a 3-methylphenoxy group attached to the piperazine ring, making it a valuable intermediate in organic synthesis and potential candidate for various applications in chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- typically begins with piperazine and 3-methylphenol as starting materials.
Reaction Steps:
Alkylation: Piperazine is first alkylated with 3-(3-methylphenoxy)propyl chloride to form the intermediate piperazine derivative.
Phenyl Group Addition: The phenyl group is then introduced through a subsequent reaction with benzyl chloride under suitable conditions.
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch process, where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled temperature and pressure.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to reduce functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxylated piperazines, nitro derivatives.
Reduction Products: Amines, reduced phenyl groups.
Substitution Products: Alkylated or arylated piperazines.
Scientific Research Applications
Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate the interaction with various biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl and 3-methylphenoxy groups may engage in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with biological targets, influencing various biochemical processes.
Comparison with Similar Compounds
Piperazine, 1-(2-(3-methylphenoxy)ethyl)-4-phenyl-
Piperazine, 1-(3-(2-methylphenoxy)propyl)-4-phenyl-
Piperazine, 1-(3-(4-methylphenoxy)propyl)-4-phenyl-
Uniqueness: Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- is unique due to its specific substitution pattern on the piperazine ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
84344-38-7 |
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Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[3-(3-methylphenoxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C20H26N2O/c1-18-7-5-10-20(17-18)23-16-6-11-21-12-14-22(15-13-21)19-8-3-2-4-9-19/h2-5,7-10,17H,6,11-16H2,1H3 |
InChI Key |
KLYJRSQDUKQBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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